molecular formula C19H24N2O2S B2508874 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide CAS No. 1421483-29-5

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2508874
CAS No.: 1421483-29-5
M. Wt: 344.47
InChI Key: SHIPZQFSAMMEAV-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide: is an organic compound characterized by its complex structure, which includes a dimethylamino group, a hydroxyethyl group, and a phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde, 2-bromoethanol, and thiophenol.

    Formation of Intermediate: The first step involves the reaction of 4-(dimethylamino)benzaldehyde with 2-bromoethanol in the presence of a base like potassium carbonate to form 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl bromide.

    Thioether Formation: The intermediate is then reacted with thiophenol in the presence of a base such as sodium hydride to form 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl phenyl sulfide.

    Amidation: Finally, the thioether is reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the dimethylamino group suggests possible interactions with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The dimethylamino group can enhance binding affinity through electrostatic interactions, while the phenylthio group can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)acetamide
  • N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)butanamide

Uniqueness

Compared to similar compounds, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl and a phenylthio group allows for a broader range of chemical transformations and potential interactions with biological targets.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-21(2)16-10-8-15(9-11-16)18(22)14-20-19(23)12-13-24-17-6-4-3-5-7-17/h3-11,18,22H,12-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIPZQFSAMMEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCSC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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